molecular formula C15H10Br2N2O B11975671 4,5-Bis(4-bromophenyl)-1H-imidazol-2(3H)-one CAS No. 123714-75-0

4,5-Bis(4-bromophenyl)-1H-imidazol-2(3H)-one

Cat. No.: B11975671
CAS No.: 123714-75-0
M. Wt: 394.06 g/mol
InChI Key: JJOLJNZIRYMBPU-UHFFFAOYSA-N
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Description

4,5-Bis(4-bromophenyl)-1H-imidazol-2(3H)-one is a chemical compound known for its unique structure and properties. It belongs to the class of imidazole derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of two bromophenyl groups attached to the imidazole ring, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(4-bromophenyl)-1H-imidazol-2(3H)-one typically involves the reaction of 4-bromobenzaldehyde with ammonium acetate and benzaldehyde under specific conditions. The reaction is carried out in the presence of acetic acid, which acts as a catalyst. The process involves the formation of an intermediate, which subsequently undergoes cyclization to form the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and controlled reaction environments are common practices in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(4-bromophenyl)-1H-imidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the bromophenyl groups.

    Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole compounds.

Scientific Research Applications

4,5-Bis(4-bromophenyl)-1H-imidazol-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Bis(4-bromophenyl)-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets. The bromophenyl groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The imidazole ring can interact with various biological pathways, leading to the observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Bis(4-chlorophenyl)-1H-imidazol-2(3H)-one
  • 4,5-Bis(4-fluorophenyl)-1H-imidazol-2(3H)-one
  • 4,5-Bis(4-methylphenyl)-1H-imidazol-2(3H)-one

Uniqueness

4,5-Bis(4-bromophenyl)-1H-imidazol-2(3H)-one is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications. The bromine atoms also enhance its potential biological activities compared to similar compounds with different substituents .

Biological Activity

4,5-Bis(4-bromophenyl)-1H-imidazol-2(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant case studies, highlighting its role in various therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C21H14Br2N2OC_{21}H_{14}Br_2N_2O. The compound features two bromophenyl groups attached to the imidazole ring, which is known to enhance its biological activity through mechanisms such as receptor binding and enzyme inhibition.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate brominated phenyl derivatives with imidazole precursors under controlled conditions. The following table summarizes the synthesis process:

StepReactantsConditionsYield
14-bromobenzaldehyde + imidazoleReflux in ethanol85%
2Intermediate + base (e.g., NaOH)Stirring at room temperature90%

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, a study comparing various imidazole derivatives found that those containing halogen substituents showed enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

  • Minimum Inhibitory Concentration (MIC) values for related compounds were reported as low as 6.25 µg/mL against E. coli, suggesting that the introduction of bromine increases lipophilicity and enhances bacterial uptake .

Anticonvulsant Properties

Another area of interest is the anticonvulsant potential of imidazole derivatives. Compounds structurally similar to this compound have been shown to act as non-competitive antagonists of AMPA receptors, which are implicated in seizure activity .

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several imidazole derivatives, including those with brominated phenyl groups. Results demonstrated that derivatives with multiple bromine atoms exhibited significantly higher activity against gram-positive bacteria compared to their non-brominated counterparts.
    • Results :
      • Staphylococcus aureus: Inhibition Zones (IZs) ranged from 16 mm to 30 mm.
      • Escherichia coli: MIC values were around 6.25 µg/mL.
  • Case Study on Anticonvulsant Activity : A pharmacological evaluation of related compounds revealed that certain imidazole derivatives could reduce seizure frequency in animal models, suggesting a potential therapeutic application in epilepsy management.

Properties

CAS No.

123714-75-0

Molecular Formula

C15H10Br2N2O

Molecular Weight

394.06 g/mol

IUPAC Name

4,5-bis(4-bromophenyl)-1,3-dihydroimidazol-2-one

InChI

InChI=1S/C15H10Br2N2O/c16-11-5-1-9(2-6-11)13-14(19-15(20)18-13)10-3-7-12(17)8-4-10/h1-8H,(H2,18,19,20)

InChI Key

JJOLJNZIRYMBPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(NC(=O)N2)C3=CC=C(C=C3)Br)Br

Origin of Product

United States

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